Rhynchophylline

Overview

Description

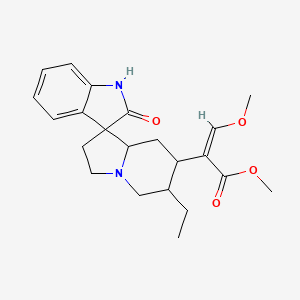

Rhynchophylline (C${22}$H${28}$N${2}$O${4}$) is a tetracyclic oxindole alkaloid primarily isolated from Uncaria rhynchophylla (Gouteng) and other Uncaria species . It is also found in Mitragyna speciosa (Kratom) and Uncaria tomentosa (Cat’s Claw) . Known for its neuroprotective, antihypertensive, and anti-inflammatory properties, this compound modulates calcium channels, NMDA receptors, and β2-adrenergic receptors (β2AR) . It also mitigates β-amyloid-induced neurotoxicity and stress-related hair graying by regulating melanocyte stem cell genes (MITF, DCT) and blocking calcium influx .

Preparation Methods

Synthetic Routes and Reaction Conditions: The asymmetric total syntheses of rhynchophylline and its isomer, isothis compound, have been achieved through a series of 17 and 16 steps, respectively, starting from butanal and ethyl acrylate . The synthesis involves Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine .

Industrial Production Methods: the extraction from natural sources, such as Uncaria species, remains a common method due to the compound’s natural abundance in these plants .

Chemical Reactions Analysis

Types of Reactions: Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound, which is a C7 spiroisomer of this compound .

Scientific Research Applications

Rhynchophylline (Rhy), an indole alkaloid derived from Uncaria species, possesses a range of pharmacological properties, making it a candidate for various therapeutic applications . It is extracted and purified from Uncaria, a plant found in Chinese provinces such as Guangxi, Guangdong, Fujian, Guizhou, and Sichuan . Traditionally, this compound has been used in traditional Chinese medicine (TCM) to treat conditions such as high blood pressure, convulsions, vertigo, coma, and dizziness .

Scientific Research Applications

This compound has demonstrated potential in treating central nervous system (CNS) disorders, including epilepsy, drug addiction, neurodegenerative diseases, cerebral ischemia, and vascular dementia . Its mechanisms of action involve modulating neurotransmitters, suppressing calcium channels, and inhibiting inflammation . Studies highlight its neuroprotective effects in models of Parkinson's disease (PD) and Alzheimer's disease (AD), as well as its role in treating pulmonary fibrosis and cardiovascular diseases .

Neuroprotective Effects

This compound exhibits neuroprotective properties in both cellular and animal models of Parkinson's Disease (PD) . It prevents neurotoxicity and apoptosis caused by 1-methyl-4-phenylpyridinium ion (MPP+) in primary cerebellar granule neurons . In mice induced with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), this compound reduced the loss of dopaminergic neurons and reversed the secretion of inflammatory cytokines .

Metabolomic analysis has identified retinol, arachidonic acid, glycerophospholipid, and purine metabolism as key targets through which this compound ameliorates metabolic disorders in PD . To enhance its effectiveness in treating PD, researchers have developed a thermosensitive gel for brain-targeted delivery of this compound via intranasal administration, which showed improved bioavailability and brain targeting compared to oral administration .

In Alzheimer's Disease (AD) models, this compound rescues the impairment of synaptic plasticity in the hippocampus and improves cognitive dysfunctions . It also reduces amyloid plaque burden and inflammation by regulating the ubiquitin proteasome system, angiogenesis, and microglial functional states .

Anti-inflammatory Activity

This compound's anti-inflammatory properties contribute to its therapeutic effects in various conditions. It reduces experimental intraperitoneal adhesion and decreases levels of Interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α . Additionally, it inhibits the TGF-β1-induced activation of Smad and MAPK signaling in vivo, which is relevant to its anti-asthma effects .

Cardiovascular Applications

This compound has shown promise in treating atherosclerosis and other cardiovascular diseases . It can reduce blood lipid levels and modulate key proteins involved in hypertension . In spontaneously hypertensive rats (SHR), this compound promoted vascular adventitial fibroblasts apoptosis in the thoracic aorta, accelerating thoracic aorta wall reconstruction and attenuating the deposition of the extracellular matrix . It also protects against myocardial damage in type 2 diabetes (T2DM) mice and promotes cardiomyocyte contraction . Furthermore, this compound improves endothelial dysfunction by activating the Src-PI3K/Akt pathway and increasing nitric oxide (NO) production .

Other Applications

Mechanism of Action

Rhynchophylline exerts its effects through several mechanisms:

Calcium Channel Blocker: It inhibits calcium ion entry in vascular smooth muscle, contributing to its antihypertensive effects.

NMDA Antagonist: Acts as a non-competitive NMDA antagonist, which may contribute to its neuroprotective properties.

Regulation of Calcium Homeostasis: this compound regulates calcium homeostasis by antagonizing the phosphorylation of ryanodine receptor 2, which is crucial in improving diabetic cardiomyopathy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isorhynchophylline

Structural Relationship : Isothis compound is a C-3 epimer of this compound, differing only in stereochemistry at the oxindole moiety .

Functional Differences :

- Antihypertensive Effects : Both compounds reduce blood pressure in spontaneously hypertensive rats (SHRs), but this compound primarily targets glycerophospholipids and unsaturated fatty acids, while isothis compound regulates glycerides .

- Pharmacokinetics : this compound exhibits higher plasma exposure (AUC: 1,890 ng·h/mL vs. 1,310 ng·h/mL) and faster clearance in rats, indicating stereoselective metabolism .

- Neuroprotection : Both protect against Aβ-induced neurotoxicity in PC12 cells, but this compound uniquely suppresses tau hyperphosphorylation .

Corynoxeine and Isocorynoxeine

Structural Features : These diastereomers lack the tetracyclic ring system of this compound but share the oxindole core.

Functional Contrast :

- Corynoxeine exhibits weaker effects on calcium signaling and melanogenesis compared to this compound .

Functional Analogues with Shared Therapeutic Targets

Propranolol (β2AR Antagonist)

Transdermal Efficacy: Both propranolol and this compound reduce stress-induced hair graying by 7.5% and 8.2%, respectively. This compound achieves this via β2AR binding and MITF/DCT upregulation, whereas propranolol directly blocks adrenergic signaling . Molecular Dynamics: this compound shows a lower RMSD (0.2 nm vs. 0.3 nm) in β2AR simulations, suggesting stronger receptor stability .

Geissoschizine Methyl Ether (GM)

Antiepileptic Activity : GM and this compound both suppress seizures, but GM has five-fold higher blood-brain barrier (BBB) permeability .

Mechanistic Divergence : this compound inhibits NMDA receptors, while GM modulates sodium (NaV) and calcium (CaV) channels .

Mechanistic Comparison with Other Alkaloids

Mitraphylline (from Mitragyna species)

Shared Origin : Both are present in Kratom but differ in bioactivity. Mitraphylline lacks significant opioid receptor modulation, whereas this compound affects β2AR and calcium pathways .

Hirsutine and Corynanthe-Type Alkaloids

Neurotoxicity: Hirsutine and isothis compound N-oxide inhibit neural stem cell proliferation at 10 μM, unlike this compound .

Data Tables

Table 1: Pharmacokinetic Parameters of this compound vs. Isothis compound

| Parameter | This compound | Isothis compound |

|---|---|---|

| AUC (ng·h/mL) | 1,890 | 1,310 |

| Half-life (h) | 2.1 | 3.5 |

| Clearance (mL/h/kg) | 45.2 | 62.8 |

| Reference |

Table 2: Therapeutic Efficacy in Disease Models

Biological Activity

Rhynchophylline (Rhy) is a significant indole alkaloid derived from the Uncaria species, particularly Uncaria rhynchophylla. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. The following sections detail the pharmacological actions, mechanisms of action, and relevant case studies associated with this compound.

Pharmacological Actions

This compound exhibits a wide range of pharmacological effects:

- Anti-inflammatory Activity : Rhy has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models. It inhibits the activation of the MAPK/NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

- Neuroprotective Effects : Rhy protects against neurodegeneration by inhibiting tau hyperphosphorylation and reducing Aβ aggregation in models of Alzheimer’s disease (AD). It also enhances synaptic plasticity and reduces dopaminergic neuron loss in models of Parkinson’s disease (PD) .

- Cardiovascular Benefits : The compound improves endothelial function and promotes vasodilation by blocking L-type calcium channels. It has protective effects against myocardial damage and regulates intracellular calcium homeostasis .

This compound's mechanisms of action are multifaceted:

- Calcium Homeostasis Regulation : Rhy modulates calcium levels in cardiomyocytes, which is crucial for maintaining cardiac function. It downregulates ryanodine receptor phosphorylation while upregulating phospholamban phosphorylation to enhance cardiac contractility .

- Neurotransmitter Modulation : Rhy influences neurotransmitter systems, particularly by affecting GABAergic and glutamatergic signaling pathways, which may contribute to its effects on sleep regulation and neuroprotection .

- Inhibition of Inflammatory Pathways : By suppressing the production of inflammatory mediators and blocking key signaling pathways (e.g., TGF-β1, Smad), Rhy effectively mitigates inflammation in various tissues .

Case Studies and Research Findings

Numerous studies have highlighted the therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Rhynchophylline’s neuroprotective mechanisms?

- Methodological Answer: this compound’s neuroprotective effects are studied using in vitro models (e.g., primary neuronal cultures, microglial cells exposed to LPS-induced inflammation) and in vivo models (e.g., rodent models of Alzheimer’s, Parkinson’s, or cerebral ischemia). Key endpoints include oxidative stress markers (SOD, MDA), inflammatory cytokines (TNF-α, IL-6), and neurotransmitter levels (e.g., dopamine, acetylcholine). Dose-response studies are critical to establish therapeutic windows .

Q. How is this compound biosynthesized in Uncaria species, and what genes regulate its production?

- Methodological Answer: Biosynthesis involves the terpenoid indole alkaloid pathway, with strictosidine synthase (STR) as a key enzyme. RT-qPCR and transcriptome analysis are used to profile gene expression (e.g., TDC, STR, LAMT) in different plant tissues. Stable reference genes like SAM are recommended for normalization in gene expression studies .

Q. What analytical techniques are optimal for quantifying this compound in plant extracts or biological samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is preferred for quantification. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH guidelines. Environmental factors (soil pH, light exposure) significantly alter alkaloid content, necessitating ecological metadata during sampling .

Q. Which signaling pathways are implicated in this compound’s anti-inflammatory effects?

- Methodological Answer: Key pathways include NF-κB inhibition (reducing pro-inflammatory cytokines) and MAPK modulation (suppressing JNK/p38 activation). In vitro assays (e.g., Western blot, ELISA) and siRNA knockdowns validate target proteins. Negative controls (e.g., LPS-only groups) are essential to isolate compound-specific effects .

Q. How does this compound interact with neurotransmitter systems in CNS disorders?

- Methodological Answer: Electrophysiological studies (patch-clamp) and microdialysis in rodent brains reveal its antagonism of NMDA receptors and enhancement of GABAergic transmission. Neurotransmitter levels (glutamate, GABA) are quantified via HPLC or LC-MS, with statistical adjustments for inter-animal variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies (e.g., dual agonism/antagonism)?

- Methodological Answer: Systematic reviews with meta-analysis (PRISMA guidelines) should assess study heterogeneity (e.g., dosage, model systems). In silico docking (AutoDock Vina) and molecular dynamics simulations clarify receptor-binding affinities. Orthogonal assays (e.g., calcium flux vs. cAMP measurement) validate target engagement .

Q. What strategies optimize this compound extraction yields while accounting for genetic variability in Uncaria populations?

- Methodological Answer: Genome-wide association studies (GWAS) identify SNPs linked to high alkaloid production. Extraction protocols (e.g., ultrasound-assisted ethanol extraction) are optimized via response surface methodology (RSM). Ecological niche modeling predicts ideal cultivation conditions for maximal yield .

Q. How do multi-target interactions of this compound (e.g., CHRM3 and TRPM8 in OAB) influence experimental design?

- Methodological Answer: Network pharmacology constructs target-pathway networks (Cytoscape). Dual-knockout animal models or CRISPR-edited cell lines isolate individual target contributions. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics for each target .

Q. What in vitro-in vivo extrapolation (IVIVE) challenges arise when translating this compound’s neuroprotection to clinical trials?

- Methodological Answer: Physiologically based pharmacokinetic (PBPK) modeling addresses bioavailability limitations (e.g., blood-brain barrier penetration). Human-induced pluripotent stem cell (iPSC)-derived neurons improve translational relevance. Phase I trials must monitor off-target effects via metabolomics .

Q. How can transcriptomic data (e.g., RNA-seq of A2058 cells) clarify this compound’s role in melanogenesis regulation?

- Methodological Answer: Differential gene expression analysis (DESeq2) identifies melanogenesis-related DEGs (e.g., TYR, MITF). Gene set enrichment analysis (GSEA) confirms pathway modulation. In situ hybridization or spatial transcriptomics localizes gene expression changes in hair follicles .

Properties

CAS No. |

76-66-4 |

|---|---|

Molecular Formula |

C22H28N2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |

InChI Key |

DAXYUDFNWXHGBE-UKMPBLTPSA-N |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Appearance |

Solid powder |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.